Methyl 2-(bromomethyl)-5-methoxybenzoate
Overview
Description
Methyl 2-(bromomethyl)-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Anti-Cancer Drug Intermediates
Methyl 2-(bromomethyl)-5-methoxybenzoate is utilized in the synthesis of intermediates for anti-cancer drugs. For instance, it is a key intermediate in the synthesis of drugs that inhibit thymidylate synthase, a target for anti-cancer therapies. The synthesis process often involves reactions with various compounds to yield the final product effective in cancer treatment. This is demonstrated in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is an important step in creating some anti-cancer drugs (Cao Sheng-li, 2004).
2. Creation of Pharmacologically Active Compounds
This compound plays a role in the creation of various pharmacologically active compounds. Through reactions with secondary amines and other processes, it contributes to the development of compounds with potential pharmacological applications. An example is the synthesis of benzo[b]thiophen derivatives, which are important in pharmacological research (N. Chapman et al., 1973).
3. Development of Fungicides
This compound is used in the synthesis of novel fungicidal compounds. Its application in agriculture for the development of fungicides to protect crops is a significant area of research. An example is the synthesis of novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, which show potential for crop protection (Dongyan Yang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that brominated compounds often participate in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling . This suggests that Methyl 2-(bromomethyl)-5-methoxybenzoate may interact with organoboron reagents or palladium catalysts in such reactions .
Mode of Action
Brominated compounds like this are often involved in reactions where the bromine atom is replaced by another group, a process known as nucleophilic substitution . In the context of the Suzuki–Miyaura cross-coupling, the bromine atom in this compound could be replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions , this compound could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which this compound may participate, can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYGEVWBRHRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695951 | |
Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788081-99-2 | |
Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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